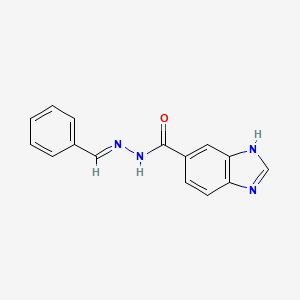![molecular formula C26H25N3O5 B12005733 [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 765303-61-5](/img/structure/B12005733.png)
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the systematic name 2-ethoxy-4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate benzoic acid esters . It features an intriguing structure, combining aromatic rings, ester groups, and hydrazine-like moieties. The compound’s molecular formula is C₂₇H₂₅Cl₂N₃O₆ .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible route:
Hydrazinolysis: Start with the reaction of 4-ethoxybenzoyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide intermediate.
Acetylation: Next, acetylate the hydrazide using acetic anhydride or acetyl chloride.
Condensation: The key step involves condensation of the acetylated hydrazide with 2-methylbenzoyl chloride, leading to the formation of the target compound.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.
Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.
Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).
Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).
Major Products: The major product is the title compound itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antitumor or antimicrobial activity.
Industry: Limited applications, but its reactivity may inspire new materials.
Mécanisme D'action
The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
While direct analogs are scarce, we can compare it to [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate . The unique hydrazine-like moiety sets it apart from other benzoates.
Propriétés
Numéro CAS |
765303-61-5 |
|---|---|
Formule moléculaire |
C26H25N3O5 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+ |
Clé InChI |
TVJPQIRLXLOOTI-LQKURTRISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




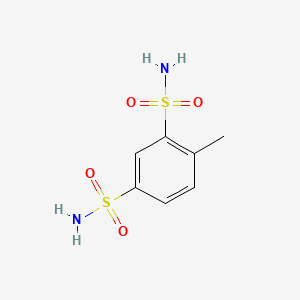
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)

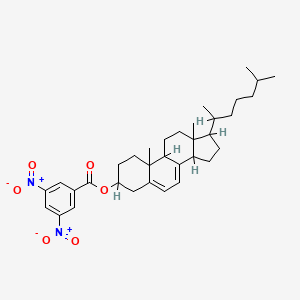
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
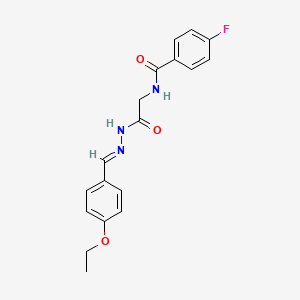
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
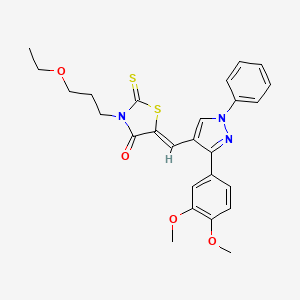
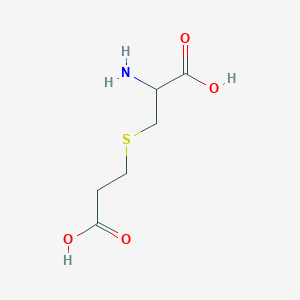
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)

